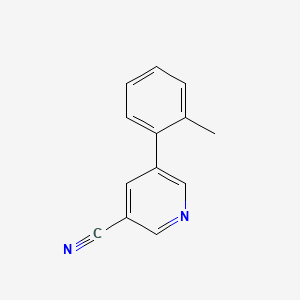
5-(o-Tolyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(o-Tolyl)nicotinonitrile is a chemical compound with the molecular formula C13H10N2. It has a molecular weight of 194.23 .
Synthesis Analysis
The synthesis of o-Tolyl benzonitrile, a key starting material for sartans, involves the use of organometallic catalysts. The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN are Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis
The molecule consists of a pyridine ring with a nitrile group attached to the 3-position . The structure of nicotinonitriles and their derivatives have been studied extensively due to their wide range of therapeutic activities .Chemical Reactions Analysis
The synthesis of o-Tolyl benzonitrile, a key starting material for sartans, involves the use of organometallic catalysts. The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN are Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Physical And Chemical Properties Analysis
5-(o-Tolyl)nicotinonitrile is stored sealed in dry conditions at 2-8°C . More detailed physical and chemical properties were not found in the search results.Orientations Futures
Nicotinonitriles and their derivatives have been the subject of recent research due to their wide range of therapeutic activities . They have been used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . Additionally, novel nicotinonitrile-coumarin hybrids have been studied as potential acetylcholinesterase inhibitors .
Propriétés
IUPAC Name |
5-(2-methylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)12-6-11(7-14)8-15-9-12/h2-6,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSECNAZHRCAEAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745121 |
Source


|
| Record name | 5-(2-Methylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(o-Tolyl)nicotinonitrile | |
CAS RN |
1268076-20-5 |
Source


|
| Record name | 5-(2-Methylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

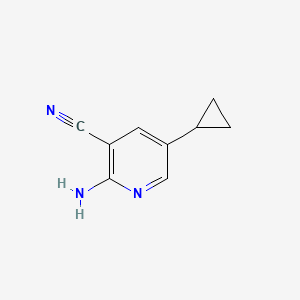
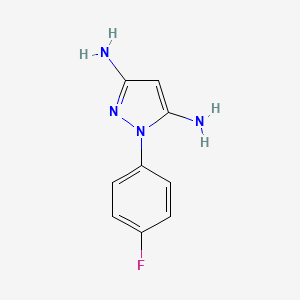
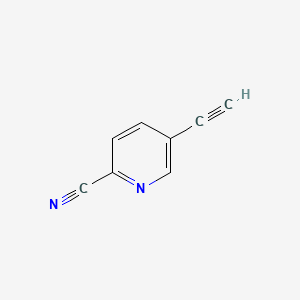
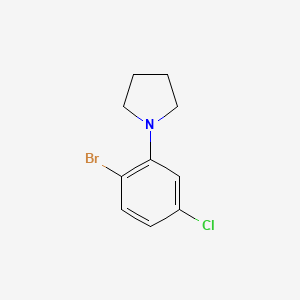
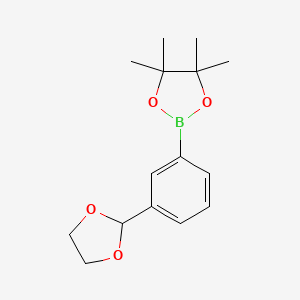
![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)

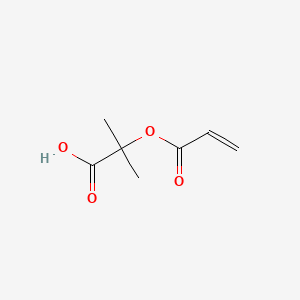
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)

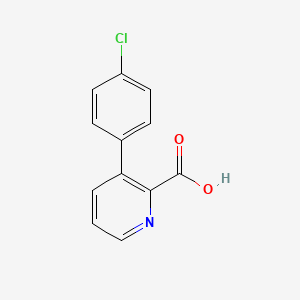
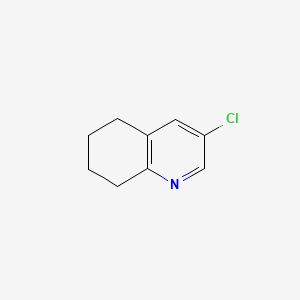
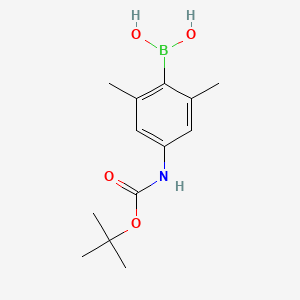
![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)